molecular formula C15H23N3O2S2 B2603625 1-methyl-N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(propan-2-yl)-1H-imidazole-4-sulfonamide CAS No. 2319834-58-5

1-methyl-N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(propan-2-yl)-1H-imidazole-4-sulfonamide

Cat. No.: B2603625
CAS No.: 2319834-58-5
M. Wt: 341.49
InChI Key: ILDQODMIRZJXIE-UHFFFAOYSA-N
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Description

1-methyl-N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(propan-2-yl)-1H-imidazole-4-sulfonamide is a complex organic compound that features a thiophene ring, an imidazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . The imidazole ring can be synthesized using methods such as the Debus-Radziszewski imidazole synthesis .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(propan-2-yl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group can yield corresponding amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-methyl-N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(propan-2-yl)-1H-imidazole-4-sulfonamide is not fully understood, but it is likely to involve interactions with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The sulfonamide group may also play a role in the compound’s bioactivity by interacting with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(propan-2-yl)-1H-imidazole-4-sulfonamide is unique due to its combination of a thiophene ring, an imidazole ring, and a sulfonamide group. This unique structure may confer distinct bioactivity and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-methyl-N-(2-methyl-2-thiophen-3-ylpropyl)-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S2/c1-11(2)14-17-13(8-18(14)5)22(19,20)16-10-15(3,4)12-6-7-21-9-12/h6-9,11,16H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDQODMIRZJXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C)(C)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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